molecular formula C9H8F3NO3 B7896792 (2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate

(2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate

Cat. No.: B7896792
M. Wt: 235.16 g/mol
InChI Key: KBWQXEWTAXZMRX-ZETCQYMHSA-N
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Description

(2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azaniumyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate typically involves the introduction of the trifluoromethoxy group into the phenyl ring. This can be achieved through various trifluoromethoxylation reagents and methods. Recent advances have made the synthesis of trifluoromethoxy-containing compounds more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, will depend on the desired reaction and product.

Major Products

The major products formed from these reactions will vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate involves its interaction with molecular targets and pathways within a system. The trifluoromethoxy group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties. This can affect the compound’s binding affinity and activity towards specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the azaniumyl group, in particular, may offer unique reactivity and interactions compared to other trifluoromethoxy-containing compounds.

Properties

IUPAC Name

(2S)-2-azaniumyl-2-[4-(trifluoromethoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWQXEWTAXZMRX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])[NH3+])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)[O-])[NH3+])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228557-19-4
Record name (αS)-α-Amino-4-(trifluoromethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228557-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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